3-Amino-2-phenylpropan-1-ol hydrochloride

Description

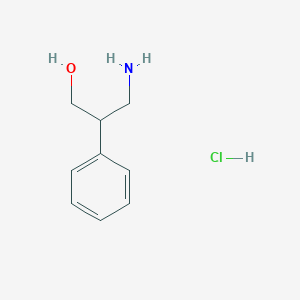

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-2-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVXPWXBBDMHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Amino 2 Phenylpropan 1 Ol Hydrochloride

Enantioselective Synthesis Approaches

The generation of single enantiomers of chiral compounds is critical for their application in pharmacology and other fields. Enantioselective synthesis aims to produce a specific stereoisomer, thereby avoiding the need for resolving racemic mixtures.

Asymmetric Catalysis in the Preparation of Chiral Enantiomers

Asymmetric catalysis utilizes a chiral catalyst to transfer stereochemical information to a prochiral substrate, leading to an excess of one enantiomer. A prominent method for synthesizing chiral amino alcohols is the asymmetric hydrogenation or transfer hydrogenation of a corresponding β-amino ketone precursor.

In a relevant study, the asymmetric transfer hydrogenation of N-protected β-amino ketones has been shown to produce γ-amino alcohols with high diastereoselectivity. ru.nl Iridium-based catalysts, in particular, have demonstrated excellent control over the stereochemical outcome. For instance, an iridium catalyst bearing an α-substituted-amino acid amide ligand can effectively reduce a β-amino ketone to the corresponding anti-amino alcohol. The choice of the chiral ligand on the metal catalyst dictates the facial selectivity of the hydride attack on the ketone, thereby determining the stereochemistry of the newly formed hydroxyl group.

A hypothetical asymmetric transfer hydrogenation of a suitable N-protected 3-amino-2-phenylpropan-1-one precursor could be envisioned. The diastereoselectivity of such a reaction is highly dependent on the interplay between the existing stereocenter at the 2-position and the chirality of the catalyst. This "match and mismatch" effect can lead to very high diastereomeric ratios.

Table 1: Representative Results for Asymmetric Transfer Hydrogenation of a β-Amino Ketone

| Catalyst Ligand | Substrate Stereoisomer | Diastereomeric Ratio (anti:syn) |

| D-α-Me-phenylglycine amide | (S)-β-amino ketone | 96:4 |

| D-α-Me-phenylglycine amide | (R)-β-amino ketone | 50:50 |

Data adapted from a study on a related γ-amino alcohol synthesis for illustrative purposes. ru.nl

Enzymatic Synthesis and Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as transaminases and dehydrogenases, can operate under mild conditions and exhibit exquisite enantio- and regioselectivity.

A multi-enzymatic cascade has been successfully employed for the synthesis of all four stereoisomers of phenylpropanolamine from β-methylstyrene, a structurally related compound. nih.gov This approach combines a styrene (B11656) monooxygenase, epoxide hydrolases, an alcohol dehydrogenase (ADH), and an ω-transaminase (ωTA). The ADH oxidizes a diol intermediate to a hydroxy ketone, which is then aminated by the ωTA to yield the desired amino alcohol. The stereochemical outcome is controlled by the selection of specific ADHs and ωTAs that exhibit complementary regio- and stereoselectivities.

This enzymatic strategy could be adapted for the synthesis of 3-amino-2-phenylpropan-1-ol (B41363), starting from a suitable precursor. The use of a panel of engineered enzymes would allow for the selective production of each of the possible stereoisomers of the target molecule in high optical purity.

Chiral Auxiliaries and Substrate-Controlled Stereoselection

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Ellman's N-tert-butanesulfinyl chiral auxiliary is a versatile tool for the asymmetric synthesis of chiral amines. osi.lv In a potential synthetic route to 3-amino-2-phenylpropan-1-ol, a suitable β-keto alcohol could be reacted with N-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl ketimine. The subsequent diastereoselective reduction of the ketimine would be directed by the chiral sulfinyl group. The choice of reducing agent can influence the stereochemical outcome, allowing for the selective formation of either the syn or anti diastereomer. Finally, cleavage of the sulfinyl group under acidic conditions would afford the chiral amino alcohol. The stereodivergent nature of this approach allows for access to different stereoisomers from a common intermediate.

Classical Synthetic Routes and Diastereomeric Resolution Techniques

Classical synthetic methods often produce racemic or diastereomeric mixtures, which then require separation. These techniques remain valuable for their robustness and scalability.

Reduction of Keto/Aldehyde Precursors, including Asymmetric Reduction of 3-Amino-2-phenylpropanal

The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. For precursors containing an existing stereocenter, such as 3-amino-2-phenylpropanal or the corresponding ketone, the reduction of the carbonyl group can lead to the formation of diastereomers.

The diastereoselectivity of the reduction of β-amino ketones can be controlled by the choice of protecting group on the nitrogen atom. nih.govrsc.org For example, the reduction of N-acyl β-amino ketones with samarium(II) iodide in the presence of methanol (B129727) predominantly yields the syn-1,3-amino alcohol. In contrast, the reduction of N-aryl β-amino ketones under similar conditions favors the formation of the anti-1,3-amino alcohol. This protecting-group-dependent stereodirectionality provides a powerful method for the selective synthesis of either diastereomer.

Table 2: Protecting Group Effect on the Diastereoselective Reduction of a β-Amino Ketone

| N-Protecting Group | Diastereomeric Ratio (syn:anti) |

| Trifluoroacetyl (TFA) | 90:10 |

| Acetyl (Ac) | 89:11 |

| tert-Butoxycarbonyl (Boc) | 81:19 |

| Carboxybenzyl (Cbz) | 84:16 |

Data adapted from a study on the reduction of N-acyl β-amino ketones. nih.gov

Once a diastereomeric mixture is obtained, the individual diastereomers can be separated by classical resolution techniques such as fractional crystallization or chromatography. For instance, forming a salt with a chiral resolving agent, such as tartaric acid or mandelic acid, can lead to diastereomeric salts with different solubilities, allowing for their separation by crystallization.

Amination Reactions and Their Optimization

Amination reactions are crucial for introducing nitrogen-containing functional groups into a molecule. Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. This reaction typically involves the condensation of a ketone or aldehyde with an amine or ammonia (B1221849) to form an imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of 3-amino-2-phenylpropan-1-ol, a potential route involves the reductive amination of a suitable diol precursor, such as 2-phenyl-1,3-propanediol. tu-darmstadt.de The optimization of such a reaction would involve screening various parameters to maximize the yield and selectivity.

Key optimization parameters for reductive amination include:

Catalyst: Transition metal catalysts, such as those based on nickel, palladium, or rhodium, are commonly used. The choice of metal and ligand can significantly impact the reaction's efficiency.

Nitrogen Source: Ammonia or a protected amine can be used as the nitrogen source.

Reducing Agent: Hydrogen gas or a hydride source like sodium borohydride (B1222165) can be employed for the reduction step.

Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.

Temperature and Pressure: These parameters are often optimized to achieve a reasonable reaction rate while minimizing side reactions.

By systematically varying these conditions, a robust and efficient process for the synthesis of 3-amino-2-phenylpropan-1-ol via reductive amination can be developed.

Resolution of Racemic Mixtures of 3-Amino-2-phenylpropan-1-ol

The synthesis of 3-amino-2-phenylpropan-1-ol often results in a racemic mixture, which contains equal amounts of both enantiomers. Since specific stereoisomers are frequently required for pharmaceutical applications, the separation, or resolution, of these enantiomers is a critical step. google.comgoogle.com Various techniques have been developed for this purpose, primarily involving the formation of diastereomers or enzymatic processes.

One common strategy is classical chemical resolution. This method involves reacting the racemic amine with a chiral resolving agent, such as an optically active acid like di-o-benzoyl-L-tartaric acid or di-o-acetyl-L-tartaric acid. researchgate.net This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated from its salt by treatment with a base. While effective, this process can be inefficient, with a theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture. google.com

Enzymatic kinetic resolution offers a highly selective alternative. This technique utilizes enzymes, such as lipases, that preferentially catalyze a reaction on one enantiomer of the racemic substrate. For instance, a lipase (B570770) from Candida rugosa can be used to acylate the amino alcohol in the presence of an acylating agent like isopropenyl acetate. mdpi.com The enzyme will selectively acylate one enantiomer, leaving the other unreacted. This results in a mixture of the acylated product and the unreacted enantiomer, which can then be separated based on their different chemical properties. The efficiency and enantioselectivity of this process can be significantly influenced by the choice of enzyme, solvent, and acylating agent. mdpi.com Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% conversion of the starting racemate into a single desired enantiomer. nih.gov

Below is a comparative overview of these resolution strategies.

| Method | Principle | Typical Reagents/Catalysts | Key Considerations |

| Classical Chemical Resolution | Formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. researchgate.net | Optically active acids (e.g., tartaric acid derivatives). researchgate.net | Yield is theoretically limited to 50%; requires stoichiometric amounts of a often expensive resolving agent. google.com |

| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer, allowing for the separation of the modified and unmodified forms. mdpi.com | Lipases (Candida rugosa), proteases; acyl donors (e.g., isopropenyl acetate). mdpi.com | High enantioselectivity is possible; reaction conditions (solvent, temperature) are critical for optimal performance. mdpi.com |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.gov | Enzyme (e.g., reductase) plus a racemization catalyst. nih.gov | Can theoretically achieve a 100% yield of the desired enantiomer; requires careful balancing of reaction rates. nih.gov |

Novel Synthetic Pathways (e.g., from Baylis-Hillman Derivatives and Carbon Nanotube Methods)

Recent research has focused on developing novel and more efficient synthetic routes to 3-amino-2-phenylpropan-1-ol and its derivatives. These pathways often aim to improve yields, reduce steps, and employ more sustainable or innovative catalytic systems.

One such innovative approach begins with Baylis-Hillman adducts. rasayanjournal.co.inscielo.br The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction that can produce densely functionalized molecules. rasayanjournal.co.in In a specific application, a Baylis-Hillman adduct, (E)-2-nitro-3-phenylprop-2-en-1-ol, is used as a starting material. rasayanjournal.co.in This intermediate is derived from nitrostyrene (B7858105) and formaldehyde (B43269). The critical step in this pathway is the reduction of the nitro group to an amine. This has been successfully achieved using a catalytic amount of iron (Fe) in an acidic solution at reflux temperature, leading to the desired 2-amino-3-phenylpropane-1-ol in good yields (up to 82% after purification). rasayanjournal.co.in This method provides a versatile route to an array of substituted amino alcohol compounds. rasayanjournal.co.in

Another novel synthetic strategy involves the use of carbon nanotubes (CNTs). rasayanjournal.co.in While the specific mechanism for the "carbon nanotube method" in synthesizing 2-amino-3-phenylpropane-1-ol is detailed as a successful new approach, the broader context of CNTs in catalysis involves their use as high-surface-area supports or as catalysts themselves after functionalization. rasayanjournal.co.inmdpi.commdpi.com Amino-functionalized CNTs, for instance, can act as efficient basic catalysts for various organic transformations. nih.gov In the context of the synthesis from Baylis-Hillman derivatives, the use of a carbon nanotube method has been reported as a novel and successful approach for producing the target compound for the first time. rasayanjournal.co.in

| Pathway | Starting Materials | Key Reagents / Catalysts | Reported Yield | Key Features |

| From Baylis-Hillman Derivatives | (E)-2-nitro-3-phenylprop-2-en-1-ol (derived from nitrostyrene and formaldehyde). rasayanjournal.co.in | Iron (Fe), acidic acid. rasayanjournal.co.in | 74-82%. rasayanjournal.co.in | Utilizes readily available starting materials; provides access to a variety of substituted derivatives. rasayanjournal.co.in |

| Carbon Nanotube Method | Not explicitly detailed, but presented as a novel method for synthesizing the target compound. rasayanjournal.co.in | Carbon nanotubes. rasayanjournal.co.in | Not specified. | Represents a new and innovative catalytic approach in this specific synthesis. rasayanjournal.co.in |

Industrial-Scale Synthesis Considerations for 3-Amino-2-phenylpropan-1-ol Hydrochloride

Scaling up the synthesis of this compound from a laboratory setting to industrial production introduces several critical considerations. The primary goals are to ensure the process is cost-effective, safe, high-yielding, and environmentally sustainable.

Catalyst selection is a key factor. While laboratory syntheses might use a variety of catalysts, industrial processes often favor heterogeneous catalysts like Raney nickel or palladium on carbon (Pd/C) for hydrogenation steps. google.comgoogle.com These catalysts are preferred because they can be easily separated from the reaction mixture by filtration, which simplifies product purification and allows for catalyst recovery and reuse, thereby reducing costs. google.com The choice of catalyst can also influence the stereoselectivity of the reaction, which is crucial for producing a specific enantiomer. google.com

Reaction conditions must be optimized for large-scale reactors. This includes managing parameters such as temperature, pressure, and stirring rate to ensure efficient heat transfer and mixing, which can be challenging in large vessels. For instance, catalytic hydrogenation reactions are often conducted under elevated hydrogen pressure (e.g., 0.3–1.5 MPa) to achieve reasonable reaction rates. google.com The choice of solvent is also critical; it must be cost-effective, readily available, and easy to recover, with water or simple alcohols like methanol or ethanol (B145695) often being preferred. google.com

Finally, process efficiency and product purity are paramount. Industrial syntheses are designed to minimize the number of steps and avoid complex purification techniques like column chromatography, which are not practical on a large scale. rasayanjournal.co.in Instead, purification often relies on crystallization or distillation. google.com The formation of the hydrochloride salt itself is a key part of the industrial purification strategy, as it often allows the final product to be isolated as a stable, crystalline solid with high purity.

Hydrochloride Salt Formation as a Post-Synthetic Purification and Stabilization Strategy

The conversion of the free base form of 3-amino-2-phenylpropan-1-ol to its hydrochloride salt is a standard and crucial step in its synthesis and purification. nih.gov The primary amine group in the molecule is basic, making the free base form potentially an oil or a low-melting-point solid that can be difficult to handle and purify.

Forming the hydrochloride salt addresses several issues simultaneously:

Purification: The hydrochloride salt is typically a crystalline solid with well-defined physical properties. nih.gov This crystalline nature facilitates purification by recrystallization. Dissolving the crude salt in a suitable hot solvent and allowing it to cool slowly enables the formation of pure crystals, while impurities remain in the solvent. This is a highly effective and scalable method for achieving high product purity.

Stability: Amine compounds can be susceptible to degradation over time, for example, through oxidation or reaction with atmospheric carbon dioxide. Converting the amine to its hydrochloride salt significantly increases its stability, making it easier to store for extended periods without decomposition. The salt form is generally less reactive and has a higher melting point, contributing to its robustness.

Handling and Formulation: Crystalline solids are much easier to handle, weigh, and transfer than oils or amorphous solids. For pharmaceutical applications, having a stable, crystalline salt with consistent properties is essential for developing reliable formulations. Furthermore, salt formation can enhance the aqueous solubility of the compound, which is often a desirable characteristic. nih.gov

The process of salt formation is straightforward, typically involving the dissolution of the purified free base in a suitable organic solvent, followed by the addition of hydrochloric acid (often as a solution in a solvent like isopropanol (B130326) or as gaseous HCl) until precipitation of the salt is complete. The resulting solid can then be collected by filtration, washed, and dried.

Chemical Transformations and Derivatization Studies of 3 Amino 2 Phenylpropan 1 Ol Hydrochloride

Oxidative and Reductive Reactivity

The presence of both an amino and a hydroxyl group on the 3-Amino-2-phenylpropan-1-ol (B41363) scaffold allows for a range of oxidative and reductive transformations. The specific reaction conditions dictate the selectivity and outcome of these reactions.

Oxidative Reactions: Selective oxidation of the primary alcohol or the amino group in 3-Amino-2-phenylpropan-1-ol is challenging due to the potential for competing side reactions. reddit.com The oxidation of the primary alcohol to an aldehyde or carboxylic acid typically requires careful selection of reagents to prevent concomitant oxidation of the amino group. Common oxidizing agents can be employed, but often necessitate the use of a protecting group on the amine to ensure selectivity. For instance, similar amino alcohols have been oxidized using reagents like manganese dioxide (MnO2), though yields can be variable and depend heavily on reaction conditions. reddit.com The oxidation of the carbon-carbon bond can also occur under harsh conditions, leading to products such as benzaldehyde (B42025) or benzoic acid. rsc.org

Reductive Reactions: The 3-Amino-2-phenylpropan-1-ol structure is often the target product of reductive processes. For example, the corresponding ketone, 3-amino-2-phenylpropan-1-one, can be reduced to form the alcohol. This transformation is commonly achieved through catalytic hydrogenation using catalysts like Raney Nickel or through hydride reagents such as sodium borohydride (B1222165) (NaBH₄). google.comgoogle.com These methods are highly effective for converting the carbonyl group to a hydroxyl group while leaving the amino and phenyl functionalities intact. google.comgoogle.com Furthermore, related structures can be synthesized via the reduction of nitro groups. The reduction of a nitro precursor, such as (E)-2-nitro-3-phenylprop-2-en-1-ol, using reagents like iron in acetic acid, yields the corresponding amino alcohol, demonstrating a synthetic pathway that relies on a key reductive step. rasayanjournal.co.inresearchgate.net

Table 1: Summary of Oxidative and Reductive Reactions This table is interactive. Click on the headers to sort.

| Transformation | Reagent/Catalyst | Functional Group Targeted | Resulting Product Class | Reference |

|---|---|---|---|---|

| Oxidation | Manganese Dioxide (MnO₂) | Primary Alcohol | Aldehyde | reddit.com |

| Reduction | Sodium Borohydride (NaBH₄) | Ketone | Secondary Alcohol | google.com |

| Catalytic Hydrogenation | Raney Nickel / H₂ | Ketone | Secondary Alcohol | google.com |

| Reduction | Iron (Fe) / Acetic Acid | Nitro Group | Primary Amine | rasayanjournal.co.in |

Nucleophilic Substitution and Amino Group Functionalization

The primary amino group in 3-Amino-2-phenylpropan-1-ol hydrochloride is a key site for nucleophilic substitution and functionalization, enabling the synthesis of a wide array of secondary and tertiary amines.

N-Alkylation: Direct N-alkylation of the amino group is a common strategy for derivatization. This can be achieved through reactions with alkyl halides. However, to avoid polyalkylation, selective mono-N-alkylation methods have been developed. One such method involves the chelation of the amino alcohol with 9-borabicyclononane (B1260311) (9-BBN), which forms a stable chelate, allowing for subsequent deprotonation and reaction with an alkyl halide to yield the mono-alkylated product with high selectivity. organic-chemistry.org Another advanced technique is the "borrowing hydrogen" methodology, which uses ruthenium or iron catalysts to directly N-alkylate amines with alcohols, producing water as the only byproduct. rug.nlcore.ac.ukresearchgate.net This method is highly atom-economical and has been successfully applied to various amino acids and related compounds. core.ac.ukresearchgate.net

N-Acylation and Other Functionalizations: The amino group readily reacts with acyl chlorides or anhydrides to form corresponding amides. This transformation is often used to introduce various functional moieties or to protect the amine during subsequent reactions on other parts of the molecule. The synthesis of novel 3-amino-substituted 1-phenylpropanols often involves the introduction of complex substituents on the nitrogen atom, leading to derivatives with specific biological activities. nih.gov For instance, derivatives incorporating cyclic amines like piperidine (B6355638) or morpholine (B109124) have been synthesized and investigated for their pharmacological properties. nih.govnih.gov

Table 2: Methods for Amino Group Functionalization This table is interactive. Click on the headers to sort.

| Reaction Type | Reagents | Key Feature | Product | Reference |

|---|

Condensation Reactions and Chiral Schiff Base Formation

The primary amine of 3-Amino-2-phenylpropan-1-ol readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by a small amount of acid and involves the removal of water. researchgate.net

The chirality of 3-Amino-2-phenylpropan-1-ol makes it an excellent precursor for the synthesis of chiral Schiff base ligands. These ligands are of significant interest in coordination chemistry and asymmetric catalysis. For example, condensation with salicylaldehyde (B1680747) or its derivatives results in the formation of chiral tetradentate Schiff bases. mdpi.comnih.gov These ligands can coordinate with various transition metal ions, such as vanadium, molybdenum, or copper, to form well-defined metal complexes. mdpi.comresearchgate.net The resulting chiral metal complexes have been extensively studied as catalysts in a variety of asymmetric transformations, including the epoxidation of alkenes and the oxidation of sulfides. mdpi.comnih.gov The stereochemistry of the amino alcohol is transferred to the Schiff base ligand and subsequently to the metal complex, influencing the stereochemical outcome of the catalyzed reaction.

Table 3: Examples of Chiral Schiff Bases and Their Applications This table is interactive. Click on the headers to sort.

| Carbonyl Compound | Metal Ion | Resulting Complex | Application | Reference |

|---|---|---|---|---|

| Salicylaldehyde Derivatives | Vanadium(V) | Chiral Oxidovanadium(V) Complex | Catalytic Asymmetric Epoxidation | mdpi.comnih.gov |

| Substituted Salicylaldehydes | Molybdenum(VI) | Chiral cis-Dioxidomolybdenum(VI) Complex | Asymmetric Catalysis | researchgate.net |

| Various Aromatic Aldehydes | N/A | Chiral Schiff Base Ligand | Intermediate for Metal Complexes | jptcp.com |

Synthesis of Advanced Derivatives for Novel Compound Libraries

The 3-Amino-2-phenylpropan-1-ol scaffold serves as a versatile starting material for the generation of compound libraries aimed at drug discovery and materials science. By systematically modifying the amino, hydroxyl, and phenyl groups, chemists can create a large number of structurally diverse molecules for biological screening or materials testing.

The synthesis of these libraries often employs the reactions described in the previous sections, including N-alkylation, N-acylation, and condensation. For example, a series of 3-amino-2-methyl-1-phenylpropanones with various substituents on the nitrogen atom were synthesized and evaluated as potential hypolipidemic agents. nih.gov Similarly, novel aroylaminoalcohol derivatives and other 3-amino-substituted 1-phenylpropanols have been prepared and shown to possess anti-inflammatory and immunomodulating properties. nih.gov

The importance of this structural motif is underscored by its presence as a key intermediate in the synthesis of several chiral pharmaceuticals, including fluoxetine (B1211875) and tomoxetine. google.com The ability to generate optically active derivatives with high enantiomeric purity is crucial for these applications. google.com The development of efficient synthetic routes to these advanced derivatives is a key focus of medicinal chemistry, enabling the exploration of new chemical space and the identification of novel therapeutic agents. asinex.comchemdiv.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 3 Amino 2 Phenylpropan 1 Ol Hydrochloride

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing 3-Amino-2-phenylpropan-1-ol (B41363) hydrochloride. It is particularly effective for separating the compound from potential impurities and for quantifying the relative amounts of its enantiomers.

Impurity Profiling: Reverse-phase HPLC is commonly employed to detect and quantify process-related impurities or degradation products. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is often performed using a UV detector, as the phenyl group in the molecule is chromophoric.

Enantiomeric Purity: To determine enantiomeric purity, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are frequently used for the resolution of chiral amines and amino alcohols. yakhak.org The enantiomeric purity is then expressed as enantiomeric excess (ee), which can be calculated from the peak areas of the two enantiomers in the chromatogram. For example, commercial standards of similar chiral amino alcohols often report an enantiomeric excess of 99% as determined by HPLC. Method validation according to ICH guidelines ensures the accuracy and precision of these determinations. yakhak.org

| Parameter | Typical Conditions for Chiral Analysis |

|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak®) |

| Mobile Phase | Isocratic mixture of n-hexane and an alcohol (e.g., isopropanol) google.com |

| Flow Rate | 1.0 mL/min yakhak.org |

| Detection | UV (e.g., 210 nm or 254 nm) google.combeilstein-journals.org |

| Output | Separation of R and S enantiomers, allowing for enantiomeric excess (ee) calculation |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Amino-2-phenylpropan-1-ol hydrochloride. Both ¹H and ¹³C NMR provide critical information about the molecular framework, while advanced 2D NMR techniques help in assigning the stereochemistry.

Structural Elucidation: The ¹H NMR spectrum confirms the presence of all proton environments, including the aromatic protons of the phenyl group, the methine protons, and the methylene (B1212753) protons of the propanol (B110389) backbone. rasayanjournal.co.in The ¹³C NMR spectrum complements this by identifying all unique carbon atoms, such as those in the phenyl ring, the CH-NH₂, the CH-Ph, and the CH₂-OH groups. rasayanjournal.co.in

Stereochemical Assignment: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to make unambiguous assignments of all proton and carbon signals. st-andrews.ac.uk These techniques reveal connectivity between atoms, which is crucial for distinguishing between isomers and confirming the specific stereochemical arrangement of the substituents on the chiral centers. The coupling constants (J-values) between protons on the chiral centers can also provide valuable information about their relative orientation.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~7.2 - 7.5 | Aromatic protons (C₆H₅) |

| ¹H | ~4.7 | -CH₂-OH protons rasayanjournal.co.in |

| ¹H | ~3.0 - 3.5 | -CH-NH₂ and -CH-Ph protons |

| ¹H | ~2.6 | -OH and -NH₂ protons (exchangeable) rasayanjournal.co.in |

| ¹³C | ~125 - 140 | Aromatic carbons (C₆H₅) |

| ¹³C | ~60 - 70 | -CH₂-OH carbon |

| ¹³C | ~40 - 55 | -CH-NH₂ and -CH-Ph carbons |

Mass Spectrometry for Structural Confirmation and Trace Analysis

Mass Spectrometry (MS) is a powerful technique used to confirm the molecular weight and elemental composition of this compound. It is also highly sensitive, making it suitable for trace analysis.

When analyzed, the compound typically protonates to form a pseudomolecular ion [M+H]⁺, where M is the free base (3-Amino-2-phenylpropan-1-ol). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of this ion, which can be used to confirm the elemental formula (C₉H₁₄NO⁺ for the protonated free base). beilstein-journals.org The fragmentation pattern observed in the mass spectrum (MS/MS) provides further structural confirmation by showing characteristic losses, such as the loss of water (H₂O) or ammonia (B1221849) (NH₃).

| Parameter | Value | Information Provided |

|---|---|---|

| Molecular Formula (HCl salt) | C₉H₁₄ClNO | Overall composition |

| Molecular Weight (HCl salt) | 187.67 g/mol | Total mass of the hydrochloride salt |

| Molecular Formula (Free Base) | C₉H₁₃NO | Composition of the organic molecule |

| Molecular Weight (Free Base) | 151.21 g/mol | Mass of the organic molecule |

| Expected m/z for [M+H]⁺ (HRMS) | 152.1070 | Confirms elemental formula via accurate mass |

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography, a specialized form of HPLC, is the definitive method for determining the enantiomeric excess (ee) of 3-Amino-2-phenylpropan-1-ol. This technique is essential for controlling the stereochemical purity of the final product.

The separation is achieved using a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral selector. This creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, resulting in different retention times. Polysaccharide-derived phenylcarbamates are common CSPs that have proven effective for resolving chiral amines and amino acid esters. yakhak.org The enantiomeric excess is a measure of the purity of the sample and is calculated from the relative peak areas of the major and minor enantiomers in the chromatogram. High-throughput fluorescence-based assays have also been developed as an alternative method for determining the enantiomeric excess of chiral amino alcohols. nih.gov

Other Advanced Analytical Techniques (e.g., Elemental Analysis for Stoichiometry)

Beyond the primary chromatographic and spectroscopic methods, other techniques provide complementary information. Elemental analysis is a fundamental technique used to confirm the empirical formula and stoichiometry of the hydrochloride salt.

This combustion analysis method precisely measures the weight percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The percentage of chlorine (Cl) can be determined by other methods, such as titration. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₉H₁₄ClNO). A close match between the found and calculated values confirms the elemental composition and the 1:1 stoichiometry of the amine and hydrochloric acid. rasayanjournal.co.in

| Element | Theoretical Percentage (%) | Hypothetical Found (%) |

|---|---|---|

| Carbon (C) | 57.60 | 57.55 |

| Hydrogen (H) | 7.52 | 7.58 |

| Chlorine (Cl) | 18.89 | 18.81 |

| Nitrogen (N) | 7.46 | 7.42 |

| Oxygen (O) | 8.52 | 8.64 |

Mechanistic Investigations and Theoretical Studies of 3 Amino 2 Phenylpropan 1 Ol Hydrochloride

Elucidation of Reaction Mechanisms in Synthesis and Chemical Transformations

The synthesis of 3-amino-2-phenylpropan-1-ol (B41363) hydrochloride and its derivatives often involves stereoselective methods to control the chiral centers. One prominent synthetic route is the asymmetric reduction of a corresponding β-aminoketone precursor. This transformation is crucial as the resulting amino alcohol is a key building block for various pharmaceutical compounds. google.com

The mechanism of this reduction can be elucidated through studies of the catalysts and reagents involved. For instance, asymmetric reduction reactions can be performed in the presence of a spiroborate ester catalyst and a hydrogen donor. google.com The reaction proceeds via a transition state where the ketone is coordinated to the chiral catalyst, allowing for the stereoselective addition of a hydride from the hydrogen donor. The specific stereochemistry of the product (either R or S enantiomer) is dictated by the chirality of the catalyst used.

Another key reaction is the Mannich reaction, which can be used to synthesize the β-aminoketone precursor. This reaction typically involves an acetophenone (B1666503) derivative, formaldehyde (B43269) (or its equivalent, paraformaldehyde), and an amine hydrochloride. The mechanism proceeds through the formation of an Eschenmoser's salt-like intermediate from formaldehyde and the amine, which then undergoes electrophilic attack on the enol or enolate form of the ketone.

The table below summarizes a typical reaction scheme for a related compound, 3-methylamino-1-phenylpropanol, which shares a similar synthetic logic. google.com

| Reaction Step | Reactants | Solvent/Catalyst | Key Transformation |

| Mannich Reaction | Acetophenone, Paraformaldehyde, Monomethylamine hydrochloride | Alcohols (e.g., ethanol) | Formation of β-aminoketone hydrochloride |

| Reduction | 3-methylamino-1-propiophenone hydrochloride | Raney Nickel catalyst, H₂ | Reduction of ketone to hydroxyl group |

| Workup | 3-methylamino-1-phenylpropanol hydrochloride solution | Aqueous sodium hydroxide, Ethyl acetate | Neutralization and extraction of the free base |

This interactive table outlines the general steps in the synthesis of a related amino alcohol, illustrating a common pathway that could be adapted for 3-Amino-2-phenylpropan-1-ol hydrochloride.

Computational Chemistry and Molecular Modeling for Structure-Reactivity Correlations

Computational chemistry and molecular modeling are powerful tools for investigating the structure-reactivity relationships of molecules like this compound. scirp.orgscirp.org These techniques allow researchers to study electronic and structural properties, providing insights into chemical reactivity, stability, and potential interactions with other molecules. scirp.org

Density Functional Theory (DFT) is a common method used to explore these properties. By employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(3df,2p)), one can calculate various molecular descriptors. nih.govresearchgate.net These descriptors help in understanding the molecule's behavior in chemical reactions.

Key areas of investigation using computational modeling include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is vital for predicting how the molecule will interact with other reagents.

Conformational Analysis: The molecule's biological and chemical activity is highly dependent on its three-dimensional conformation. Molecular modeling can determine the most stable conformers and the energy barriers between them, which influences how the molecule binds to receptors or participates in reactions.

These computational studies provide a theoretical framework that complements experimental findings, guiding the design of new synthetic routes and the development of derivatives with enhanced properties. scirp.org

Theoretical Approaches to Understanding Chiral Recognition and Selectivity

The presence of two chiral centers in 3-amino-2-phenylpropan-1-ol makes understanding chiral recognition and selectivity paramount, particularly in its synthesis and interactions with biological systems. Theoretical and computational approaches offer profound insights into the mechanisms governing these phenomena.

Chiral recognition is fundamentally about the energetic differences in the interaction between chiral molecules. When 3-amino-2-phenylpropan-1-ol interacts with another chiral entity (such as a catalyst, a solvent, or a biological receptor), two diastereomeric complexes can be formed: (R,S)-complex and (R,R)-complex (assuming an R-enantiomer of the other entity). These diastereomeric complexes are not mirror images and thus have different energies and physical properties.

Computational methods can be used to model these interactions and quantify the energy differences. For example, a theoretical study on bis[amino(phenyl)methanol]chromium(0) complexes showed that the relative stability of the resulting diastereomeric complexes depends on the coordination environment. researchgate.net In the absence of the chromium atom, the complex with molecules of different chirality (heterochiral) was more stable, whereas in the presence of chromium, the homochiral complex was preferred. researchgate.net

This type of theoretical analysis is directly applicable to the enantioselective synthesis of 3-amino-2-phenylpropan-1-ol. During an asymmetric reduction, the β-aminoketone substrate interacts with a chiral catalyst to form a transition state. The stereochemical outcome of the reaction is determined by the energy difference between the diastereomeric transition states leading to the R and S products. By modeling these transition states, chemists can predict which enantiomer will be formed preferentially and can rationally design catalysts to improve enantioselectivity.

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative information about the rates and mechanisms of chemical reactions. For reactions involving this compound, such as its formation or degradation, kinetic analysis is essential for process optimization and understanding its stability.

Theoretical kinetic studies, often performed alongside experimental work, can elucidate complex reaction pathways. These studies involve calculating the potential energy surface (PES) for a given reaction. nih.gov The PES maps the energy of a system as a function of the positions of its atoms and allows for the identification of reactants, products, intermediates, and transition states.

Methodologies used in theoretical kinetics include:

Transition-State Theory (TST): TST is used to calculate the rate constant of a reaction based on the properties of the transition state.

Rice–Ramsperger–Kassel–Marcus (RRKM) Theory: This theory is applied to understand the kinetics of unimolecular reactions, where an energized molecule can undergo isomerization or dissociation.

Master Equation (ME) Analysis: For reactions that are dependent on pressure and temperature, RRKM/ME analysis can predict rate constants over a wide range of conditions. nih.gov

Research Applications and Potential Areas Excluding Clinical

Utility as a Chiral Building Block in Complex Organic Synthesis

Chiral building blocks are optically pure compounds that serve as valuable intermediates in the synthesis of complex molecules, particularly in drug discovery and development. enamine.net The defined stereochemistry of 3-Amino-2-phenylpropan-1-ol (B41363) allows for its incorporation into larger molecules without the need for difficult chiral separations at later stages. enamine.net

The synthesis of such chiral 2-amino-3-phenylpropanol building blocks can be achieved through methods like asymmetric hydrogenation, which yields the final product in high enantiomeric excess. nih.gov The optical purity of these building blocks is a critical parameter, often confirmed through techniques like NMR analysis after derivatization with reagents such as Mosher's acid. enamine.netnih.gov The amino alcohol motif is a fundamental unit used to construct a diverse array of chiral fragments, including morpholines, lactams, and sultams, which are valuable for fragment-based lead discovery (FBLD). nih.gov The development of efficient synthetic routes to these fragments from amino alcohols highlights their importance in creating libraries of unique, water-soluble, and three-dimensional structures for screening against biological targets. nih.gov

Ligand Design and Applications in Asymmetric Catalysis for Enantioselective Reactions

The field of asymmetric catalysis heavily relies on chiral ligands to control the stereochemical outcome of chemical reactions, and amino alcohols are a cornerstone in the design of these ligands. alfa-chemistry.com The nitrogen and oxygen atoms in the 3-Amino-2-phenylpropan-1-ol structure can coordinate to a metal center, creating a chiral environment that directs the approach of reactants. This spatial arrangement is crucial for achieving high enantioselectivity in metal-catalyzed reactions. rsc.org

The development of new methods for enantioselective reactions is a key focus of organic synthesis. nih.gov Chiral catalysts, including those derived from amino alcohols, are instrumental in producing single-enantiomer compounds, which is particularly vital in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. enamine.netnih.gov Research in this area explores the use of various metal and non-metal-based catalytic systems, where the ligand's structure is systematically modified to optimize reactivity and selectivity for specific transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. rsc.orgfrontiersin.orgmdpi.com

Precursor in the Synthesis of Non-Clinical Pharmaceutical Intermediates and Research Probes

Beyond its role in catalysis, 3-Amino-2-phenylpropan-1-ol hydrochloride serves as a precursor for synthesizing more complex molecules used as research tools. These molecules, often referred to as pharmaceutical intermediates or research probes, are designed to interact with specific biological targets to elucidate physiological pathways or disease mechanisms.

The amino and hydroxyl groups provide reactive handles for chemical modification, allowing for the construction of diverse molecular architectures. For instance, the amino alcohol fragment is a key component in the synthesis of novel oxazolidinones and other heterocyclic systems. nih.gov These scaffolds are of interest in medicinal chemistry for developing new therapeutic agents. The ability to generate a variety of derivatives from a common amino alcohol precursor enables the systematic exploration of structure-activity relationships (SAR) to identify compounds with desired biological profiles. nih.gov

In Vitro Biological Activity Studies and Mechanistic Insights

The 3-Amino-2-phenylpropan-1-ol scaffold and its derivatives are subjects of in vitro studies to explore their potential biological activities and understand their mechanisms of action at a cellular and molecular level.

Investigations into Antimicrobial Potential of Derivatives

Amino alcohol derivatives are being actively investigated for their potential as antimicrobial and antifungal agents. alfa-chemistry.com Research involves synthesizing libraries of related compounds and screening them against various pathogens. nih.govmdpi.com For example, studies on cardanol-based β-amino alcohol derivatives have shown activity against Staphylococcus aureus, including resistant strains, with minimum inhibitory concentrations (MIC) as low as 3.90 µg/mL. researchgate.net Similarly, other research has focused on synthesizing focused libraries of amino alcohols and testing their efficacy against a panel of bacteria and fungi, revealing that structural modifications, such as the introduction of cyclic amine moieties, can lead to significant inhibitory activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These studies help identify the structural features necessary for antimicrobial action.

Studies on Neuroprotective and Neuromodulatory Effects in Cellular Models

Derivatives of various chemical classes are frequently evaluated for neuroprotective effects in cellular models of neurodegenerative diseases. mdpi.commdpi.com In vitro models, such as the neuronal cell line HT22, are used to study the effects of compounds against stressors like oxidative glutamate (B1630785) toxicity. nih.gov Research has shown that certain phenylenediamine derivatives can protect these cells from death at nanomolar concentrations, suggesting potent neuroprotective activity. nih.gov Other studies utilize human neuroblastoma SH-SY5Y cells and isolated rat brain synaptosomes to assess the neuroprotective properties of new compounds against toxins like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease. researchgate.netresearchgate.net These cellular assays measure various endpoints, including cell viability, reduction of reactive oxygen species, and modulation of apoptotic pathways, to characterize the neuroprotective potential of new chemical entities. mdpi.comresearchgate.net

Research on Enzyme Inhibition and Receptor Interaction Mechanisms

Understanding how a molecule interacts with specific enzymes or receptors is fundamental to drug discovery and chemical biology. gusc.lv Many drugs function as enzyme inhibitors, which can be reversible (competitive, uncompetitive, non-competitive) or irreversible. gusc.lvwikipedia.org The amino alcohol structure is present in molecules evaluated for the inhibition of enzymes such as acetylcholinesterase (AChE), which is relevant to Alzheimer's disease. researchgate.net For example, a series of β-amino alcohol derivatives were synthesized and tested for AChE inhibition, with some compounds showing IC₅₀ values in the micromolar range. researchgate.net

Furthermore, derivatives are screened for their interaction with cellular receptors. Toll-like receptor 4 (TLR4) has been a target for β-amino alcohol derivatives designed to inhibit inflammatory responses. nih.gov Such studies use cellular assays to measure the reduction in signaling molecules like nitric oxide to determine the inhibitory potency (IC₅₀) of the compounds, providing insight into their mechanism of action at a specific receptor complex. nih.gov

Applications in Material Science and Supramolecular Chemistry, including Metal-Organic Frameworks

The potential for a chiral molecule like 3-Amino-2-phenylpropan-1-ol to be used in these areas can be inferred from research on analogous compounds. Chiral ligands are of significant interest in the synthesis of chiral MOFs, which have shown promise in applications such as enantioselective separation and catalysis. The presence of both an amino and a hydroxyl group in 3-Amino-2-phenylpropan-1-ol offers potential coordination sites for metal ions, a prerequisite for the formation of MOFs.

In the realm of polymer science, chiral monomers are utilized to synthesize polymers with specific stereochemistry, leading to materials with unique optical or recognition properties. In principle, the functional groups of 3-Amino-2-phenylpropan-1-ol could allow it to be incorporated into polymer chains, for example, through the formation of polyurethanes or other polymers. However, specific examples of such polymers derived from this compound have not been reported.

Supramolecular chemistry often leverages non-covalent interactions, such as hydrogen bonding and π-π stacking, to create complex, self-assembled structures. The aromatic ring and the hydrogen-bonding capable amino and hydroxyl groups of 3-Amino-2-phenylpropan-1-ol suggest its potential as a building block for supramolecular assemblies. These assemblies can form materials like gels or liquid crystals. Despite this theoretical potential, there is no specific research demonstrating the formation of supramolecular structures from 3-Amino-2-phenylpropan-1-ol.

Q & A

Q. How can enantiomeric purity be ensured during large-scale synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-proline derivatives to direct stereochemistry.

- Circular Dichroism (CD) : Quantify enantiomeric excess (ee >98%).

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for selective crystal growth. ’s stereochemical analysis of dimethylamino analogs highlights crystallization efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.